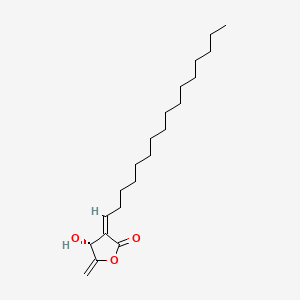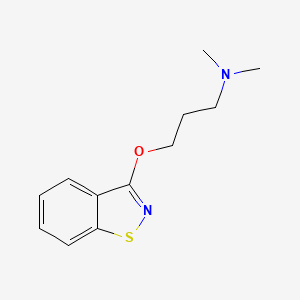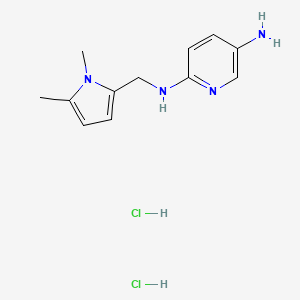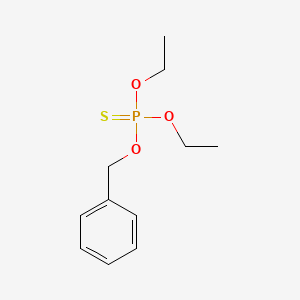
Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester is an organophosphorus compound with the molecular formula C11H17O3PS. This compound is known for its applications in various fields, including agriculture and chemical research. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with benzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+C6H5CH2OH→(C2H5O)2P(S)OCH2C6H5+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates with higher oxidation states.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphorothioic acid derivatives with higher oxidation states.
Hydrolysis: Phosphoric acid and benzyl alcohol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester involves the interaction with biological molecules, particularly enzymes. The compound can inhibit enzymes by phosphorylating the active site, leading to the disruption of normal biochemical processes. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-phenyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
28519-17-7 |
|---|---|
Fórmula molecular |
C11H17O3PS |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
diethoxy-phenylmethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS/c1-3-12-15(16,13-4-2)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
DYDWORZZBMTBDF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


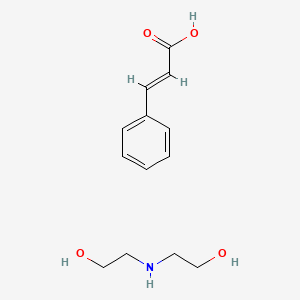

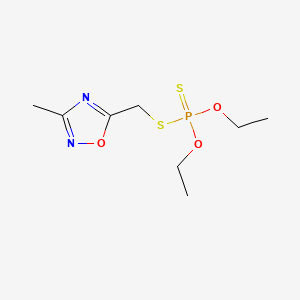
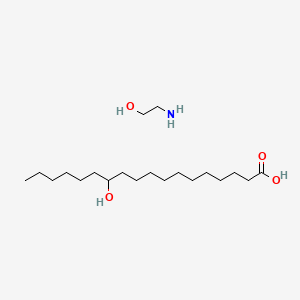
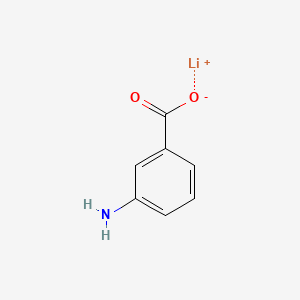
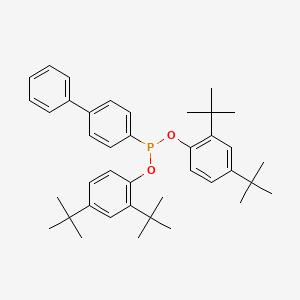

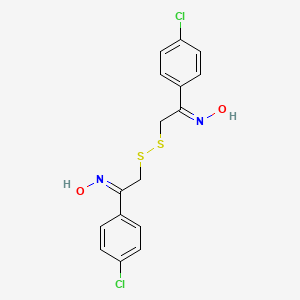
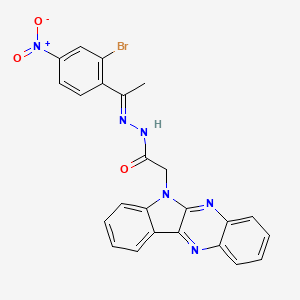

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
